molecular formula C14H12BrN3O2 B14922697 2-(2-bromophenoxy)-N'-[(E)-pyridin-3-ylmethylidene]acetohydrazide

2-(2-bromophenoxy)-N'-[(E)-pyridin-3-ylmethylidene]acetohydrazide

Cat. No.: B14922697
M. Wt: 334.17 g/mol
InChI Key: QQHBVSUMOOIROS-RQZCQDPDSA-N
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Description

2-(2-BROMOPHENOXY)-N’~1~-[(E)-1-(3-PYRIDYL)METHYLIDENE]ACETOHYDRAZIDE is a complex organic compound that features both bromophenoxy and pyridyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The reaction conditions often require a solvent such as ethanol and a catalyst to facilitate the condensation reaction .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle the brominated intermediates.

Chemical Reactions Analysis

Types of Reactions

2-(2-BROMOPHENOXY)-N’~1~-[(E)-1-(3-PYRIDYL)METHYLIDENE]ACETOHYDRAZIDE can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-(2-BROMOPHENOXY)-N’~1~-[(E)-1-(3-PYRIDYL)METHYLIDENE]ACETOHYDRAZIDE has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(2-BROMOPHENOXY)-N’~1~-[(E)-1-(3-PYRIDYL)METHYLIDENE]ACETOHYDRAZIDE involves its interaction with specific molecular targets. The bromophenoxy group can interact with enzymes or receptors, while the pyridyl group can bind to nucleic acids or proteins. These interactions can modulate various biological pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(2-BROMOPHENOXY)-N’~1~-[(E)-1-(3-PYRIDYL)METHYLIDENE]ACETOHYDRAZIDE is unique due to the presence of both bromophenoxy and pyridyl groups, which confer distinct chemical reactivity and biological activity. This dual functionality allows for a wide range of applications and makes it a valuable compound for further research and development.

Properties

Molecular Formula

C14H12BrN3O2

Molecular Weight

334.17 g/mol

IUPAC Name

2-(2-bromophenoxy)-N-[(E)-pyridin-3-ylmethylideneamino]acetamide

InChI

InChI=1S/C14H12BrN3O2/c15-12-5-1-2-6-13(12)20-10-14(19)18-17-9-11-4-3-7-16-8-11/h1-9H,10H2,(H,18,19)/b17-9+

InChI Key

QQHBVSUMOOIROS-RQZCQDPDSA-N

Isomeric SMILES

C1=CC=C(C(=C1)OCC(=O)N/N=C/C2=CN=CC=C2)Br

Canonical SMILES

C1=CC=C(C(=C1)OCC(=O)NN=CC2=CN=CC=C2)Br

Origin of Product

United States

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